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molecular formula C8H18N2O B8680700 1-Butyl-3-propylurea CAS No. 38014-62-9

1-Butyl-3-propylurea

Cat. No. B8680700
M. Wt: 158.24 g/mol
InChI Key: GCOXCQKMIUIYOR-UHFFFAOYSA-N
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Patent
US05158808

Procedure details

205.8 Grams (3.48 moles) of n-propylamine and 250 ml of dichloromethane were charged to a round bottom flask equipped with stirrer, thermometer, reflux condenser and dropping funnel. 313.7 Grams (3.16 moles) of butyl isocyanate were added to the dropping funnel and then metered into the flask with stirring and strong external cooling (solid CO2 bath) at a rate slow enough to maintain the contents generally below 0° C. except for brief excursions to higher temperatures. The resulting mixture was left to stand overnight and then freed of solvent and lights under vacuum with a rotary evaporator leaving 462.3 g of crude product (92.6% crude yield). After further drying of a portion under vacuum a 97.6 area % purity was recorded by gas chromatography. The product contained substantially only one compound by gas chromatography. It melted at 70°-72° C.
Quantity
3.48 mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3.16 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][CH3:3].[CH2:5]([N:9]=[C:10]=[O:11])[CH2:6][CH2:7][CH3:8]>ClCCl>[CH2:1]([NH:4][C:10]([NH:9][CH2:5][CH2:6][CH2:7][CH3:8])=[O:11])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
3.48 mol
Type
reactant
Smiles
C(CC)N
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.16 mol
Type
reactant
Smiles
C(CCC)N=C=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
strong external cooling (solid CO2 bath) at a rate slow enough
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the contents generally below 0° C. except for brief excursions to higher temperatures
WAIT
Type
WAIT
Details
The resulting mixture was left
CUSTOM
Type
CUSTOM
Details
freed of solvent and lights under vacuum with a rotary evaporator

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CC)NC(=O)NCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 462.3 g
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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